REACTION_CXSMILES
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C([N:4]1[CH2:9][CH2:8][C:7]2[C:10](CCCl)=[C:11]([CH3:13])[S:12][C:6]=2[CH2:5]1)(=O)C.FC1C=CC(C(C2C=CC(F)=CC=2)=C2CCNCC2)=CC=1>>[CH3:13][C:11]1[S:12][C:6]2[CH2:5][NH:4][CH2:9][CH2:8][C:7]=2[CH:10]=1
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Name
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6-acetyl-3-(2-chloroethyl)-4,5,6,7-tetrahydro-2-methylthieno[2,3-c]pyridine
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Quantity
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0.7 g
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Type
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reactant
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Smiles
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C(C)(=O)N1CC2=C(CC1)C(=C(S2)C)CCCl
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Name
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|
Quantity
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0.6 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)C(=C1CCNCC1)C1=CC=C(C=C1)F
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction and procedure
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Name
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Type
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product
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Smiles
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CC1=CC2=C(CNCC2)S1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |